Sodium propionate-1,2-13C2

Catalog No.
S1913992
CAS No.
83587-75-1
M.F
C3H5NaO2
M. Wt
98.046 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate-1,2-13C2

CAS Number

83587-75-1

Product Name

Sodium propionate-1,2-13C2

IUPAC Name

sodium;(1,2-13C2)propanoate

Molecular Formula

C3H5NaO2

Molecular Weight

98.046 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1;

InChI Key

JXKPEJDQGNYQSM-MEFQWSPQSA-M

SMILES

CCC(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

C[13CH2][13C](=O)[O-].[Na+]

Sodium propionate-1,2-13C2 is a specifically isotopically labeled form of sodium propionate, a salt of propionic acid. The key feature of this molecule is the enrichment of the carbon atoms at positions 1 and 2 with the isotope Carbon-13 (¹³C). This enrichment allows scientists to trace the fate of the propionate molecule within a system using a technique called Isotope Ratio Mass Spectrometry (IRMS) .

Here are some specific research applications of Sodium propionate-1,2-13C2:

  • Metabolic Studies

    ¹³C-labeled propionate can be used to study metabolic pathways in cells and organisms. By feeding cells or organisms with Sodium propionate-1,2-13C2 and then analyzing the incorporation of ¹³C into various metabolites, researchers can gain insights into how propionate is utilized for energy production, fat synthesis, and other cellular processes .

  • Microbial Fermentation Studies

    Sodium propionate-1,2-13C2 can be a valuable tool for studying the fermentation processes of gut bacteria. By feeding gut bacteria with this compound, researchers can track the production and utilization of propionate by these microbes, helping to understand their role in gut health and metabolism .

  • Plant and Fungal Studies

    This isotopically labeled propionate can be used to investigate the uptake and utilization of propionate by plants and fungi. By studying the incorporation of ¹³C into plant or fungal tissues, researchers can gain insights into how these organisms utilize propionate as a carbon source for growth and development .

  • Environmental Studies

    Sodium propionate-1,2-13C2 can be used to trace the degradation of propionate in the environment. By adding this compound to soil or water samples, researchers can track the breakdown of propionate by microorganisms and understand its contribution to carbon cycling .

Sodium propionate-1,2-13C2, also referred to as propionic acid-1,2-13C2 sodium salt, is a stable isotope-labeled compound characterized by the presence of carbon-13 isotopes at the first and second carbon positions of the propionate molecule. This compound is primarily utilized in scientific research for its ability to serve as a tracer in metabolic studies and reaction mechanisms. Its chemical formula is Na(C2H5COO), and it is recognized for its stability and solubility in water, making it suitable for various laboratory applications .

That are crucial for understanding its behavior in biological and chemical systems:

  • Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form propanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Sodium propionate-1,2-13C2 can engage in nucleophilic substitution reactions where the carboxylate group is replaced by various nucleophiles, depending on the reaction conditions.

Major Products

  • Oxidation: Carbon dioxide and water.
  • Reduction: Propanol.
  • Substitution: Various substituted propionates based on the nucleophile used.

In biological contexts, sodium propionate-1,2-13C2 serves as a valuable tracer due to its isotopic labeling. The carbon-13 isotopes allow researchers to track the compound through metabolic pathways, providing insights into various biochemical processes. This capability is particularly useful in studies of metabolism related to energy production, fatty acid synthesis, and other metabolic disorders. Additionally, it has been noted for its antifungal properties when used in certain concentrations .

The synthesis of sodium propionate-1,2-13C2 typically involves the neutralization of propionic acid-1,2-13C2 with sodium hydroxide. This reaction occurs in an aqueous solution where equimolar amounts of both reactants are combined:

  • Preparation of Propionic Acid: Propionic acid labeled with carbon-13 isotopes is prepared.
  • Neutralization Reaction:
    • Combine propionic acid-1,2-13C2 with sodium hydroxide.
    • Stir the mixture until fully dissolved to form sodium propionate-1,2-13C2.

This method can be scaled up for industrial production by employing similar neutralization processes .

Sodium propionate-1,2-13C2 has diverse applications across various fields:

  • Scientific Research: Primarily used in studies involving metabolic pathways and reaction mechanisms.
  • Biological Studies: Employed as a tracer in metabolic research to understand biochemical processes.
  • Medical Research: Investigated for its role in studying metabolic disorders and drug metabolism.
  • Industrial

Interaction studies involving sodium propionate-1,2-13C2 focus on its behavior within biological systems. Its incorporation into metabolic pathways allows researchers to analyze how it interacts with enzymes and other metabolites. These studies often utilize techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to monitor the fate of the compound within various biological contexts .

Sodium propionate-1,2-13C2 can be compared with several similar compounds that also serve as isotopically labeled derivatives of propionic acid. The following compounds are noteworthy:

Compound NameDescriptionUnique Features
Sodium propionate-1-13CLabeled at the first carbon positionSingle labeling provides less detailed metabolic tracking compared to sodium propionate-1,2-13C2
Sodium propionate-2-13CLabeled at the second carbon positionSimilar limitations as above; single carbon labeling
Sodium propionate-13C3Labeled at all three carbon positionsProvides comprehensive tracking but lacks specificity of dual labeling found in sodium propionate-1,2-13C2

Uniqueness

Sodium propionate-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions. This feature enhances its utility in tracer studies by allowing more detailed insights into complex metabolic pathways compared to single-labeled compounds .

Sodium propionate-1,2-13C2 is primarily synthesized through the neutralization reaction between propionic acid-1,2-13C2 and sodium hydroxide . This process represents the most direct and efficient method for obtaining the isotopically labeled compound with high purity [2]. The reaction proceeds under controlled conditions to ensure complete neutralization while preserving the isotopic integrity of the carbon-13 atoms at positions 1 and 2 .

The general reaction for the preparation of sodium propionate-1,2-13C2 can be represented as:

CH3¹³CH2¹³COOH + NaOH → CH3¹³CH2¹³COONa + H2O

The synthesis typically involves dissolving propionic acid-1,2-13C2 in water, followed by the careful addition of an equimolar amount of sodium hydroxide [2]. The reaction is conducted at controlled temperatures, usually between 50-70°C, to facilitate complete neutralization while minimizing potential side reactions [3]. The resulting solution contains sodium propionate-1,2-13C2, which can be isolated through various purification techniques [2].

Table 1: Standard Laboratory-Scale Preparation Conditions for Sodium propionate-1,2-13C2

ParameterTypical ValueNotes
Reaction Temperature50-70°CHigher temperatures may accelerate reaction but risk isotopic exchange
pH Control7.0-8.0Critical for complete neutralization
Reaction Time2-3 hoursDepends on concentration and temperature
SolventDeionized waterMinimizes contamination
Molar Ratio (Acid:Base)1:1Stoichiometric ratio ensures complete neutralization
Isotopic Enrichment of Starting Material>99%High enrichment of propionic acid-1,2-13C2 is essential

The purification process typically involves filtration to remove any insoluble impurities, followed by concentration of the solution through controlled evaporation [3]. Crystallization of sodium propionate-1,2-13C2 can be achieved by cooling the concentrated solution, allowing for the separation of the pure compound from the mother liquor [2] [3]. The crystals are then collected by filtration and dried under vacuum to obtain the final product with high isotopic purity .

Industrial-Scale Production Challenges

The industrial-scale production of sodium propionate-1,2-13C2 faces several significant challenges that impact both the economic viability and technical feasibility of large-scale manufacturing processes [4]. These challenges primarily stem from the high cost of isotopically labeled starting materials and the technical difficulties associated with maintaining isotopic purity throughout the production process [4] [5].

One of the most significant challenges is the limited availability and high cost of carbon-13 labeled precursors [4]. The production of propionic acid-1,2-13C2 requires specialized synthetic routes starting from elementary 13C sources, which are expensive and often in limited supply [4]. This economic constraint significantly impacts the scalability of production processes and contributes to the high market price of the final product [5].

Technical challenges in industrial-scale production include:

  • Isotopic Dilution: During large-scale reactions, there is an increased risk of isotopic dilution due to exchange reactions with atmospheric carbon dioxide or unlabeled carbon sources [2] [5]. This necessitates specialized equipment and controlled environments to maintain isotopic integrity.

  • Reaction Control: Precise control of reaction parameters becomes more challenging at larger scales, potentially affecting the yield and purity of the final product [5]. Temperature gradients, mixing efficiency, and pH control are particularly critical factors.

  • Purification Complexity: The separation of isotopically labeled compounds from unlabeled impurities requires sophisticated purification techniques that become more complex and costly at industrial scales [4] [6].

Table 2: Industrial-Scale Production Challenges and Potential Solutions

ChallengeImpactPotential Mitigation Strategies
High Cost of 13C PrecursorsLimits economic viabilityDevelopment of more efficient synthetic routes for 13C-labeled precursors [4]
Isotopic DilutionReduces isotopic purityClosed systems with inert atmosphere; specialized equipment to minimize exchange [5]
Reaction ControlAffects yield and purityAdvanced process control systems; continuous monitoring of reaction parameters [7]
Purification ComplexityIncreases production costsDevelopment of selective crystallization techniques; chromatographic methods optimized for scale [6]
Scale-up LimitationsRestricts production volumeModular production approaches; semi-continuous processing methods [5]

The economic challenges of industrial-scale production are further compounded by the relatively limited market demand for isotopically labeled compounds [6]. This creates a situation where economies of scale are difficult to achieve, resulting in high production costs that are reflected in the market price of sodium propionate-1,2-13C2 [4] [5].

Despite these challenges, advances in synthetic methodologies and production technologies continue to improve the feasibility of larger-scale production [4]. Innovations in catalytic processes, continuous flow chemistry, and purification techniques offer promising approaches to address some of the current limitations in industrial-scale production of isotopically labeled compounds [5].

Isotopic Purity Validation Techniques

The accurate determination of isotopic purity is crucial for ensuring the quality and reliability of sodium propionate-1,2-13C2 in research applications [8] [9]. Various analytical techniques have been developed to validate the isotopic enrichment and structural integrity of carbon-13 labeled compounds, with nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry being the most widely employed methods [9] [10].

Isotopic purity validation serves multiple critical purposes:

  • Quality Control: Ensuring that the labeled compound meets the specified isotopic enrichment requirements [9].
  • Research Reliability: Providing confidence in the accuracy of experimental results that depend on the isotopic labeling [8].
  • Value Assessment: Determining the actual isotopic content to justify the high cost of labeled compounds [10].

The validation process typically involves a combination of complementary techniques to provide comprehensive characterization of the isotopic composition [9]. These techniques not only quantify the overall isotopic enrichment but also confirm the specific positions of the 13C labels within the molecular structure [8] [11].

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful and definitive techniques for validating the isotopic purity of sodium propionate-1,2-13C2 [12] [8]. This method provides direct information about the molecular structure and the specific positions of the 13C labels, making it indispensable for comprehensive characterization [11].

For sodium propionate-1,2-13C2, both 1H and 13C NMR spectroscopy provide valuable and complementary information [8]. The 13C NMR spectrum directly reveals the enrichment at the labeled positions, while 1H NMR can indirectly confirm the labeling pattern through coupling patterns [11] [13].

Key features observed in the NMR analysis of sodium propionate-1,2-13C2 include:

  • 13C-13C Coupling: The direct coupling between adjacent 13C nuclei at positions 1 and 2 produces characteristic splitting patterns in the 13C NMR spectrum [2]. For sodium propionate-1,2-13C2, the coupling constant (J12) is typically around 51-52 Hz [2] [13].

  • Signal Enhancement: The 13C-labeled positions show dramatically enhanced signal intensities compared to natural abundance carbon signals, allowing for quantitative assessment of enrichment [8] [11].

  • Heteronuclear Coupling: In 1H NMR spectra, protons attached to or adjacent to 13C-labeled carbons exhibit characteristic splitting due to heteronuclear coupling, providing additional confirmation of the labeling pattern [13] [14].

Table 3: Characteristic NMR Parameters for Sodium propionate-1,2-13C2

ParameterTypical ValueSignificance
13C Chemical Shift (C-1)186.2 ppmCarboxylate carbon resonance
13C Chemical Shift (C-2)31.9 ppmMethylene carbon resonance
13C-13C Coupling Constant (J12)51.2 HzConfirms direct 13C-13C bond
1H-13C Coupling (CH2 group)130-140 HzConfirms 13C enrichment at C-2
Relative Signal Intensity>99× natural abundanceQuantifies isotopic enrichment

The isotopic purity can be quantitatively determined by comparing the integrated signal intensities of the labeled positions with those of reference standards or natural abundance signals [8] [11]. Advanced NMR techniques such as ITOCSY (Isotope-Filtered Total Correlation Spectroscopy) can provide even more precise measurements of isotopic enrichment by selectively filtering signals based on their isotopic composition [15].

For sodium propionate-1,2-13C2, the proton-decoupled 13C NMR spectrum typically shows characteristic doublet patterns for both C-1 and C-2 positions due to their mutual coupling, with the coupling constant providing definitive evidence of the intact 13C-13C bond [2] [13]. The absence of significant singlet signals at these positions indicates high isotopic purity [8].

High-Resolution Mass Spectrometry Protocols

High-Resolution Mass Spectrometry (HRMS) provides complementary information to NMR spectroscopy for the validation of isotopic purity in sodium propionate-1,2-13C2 [9] [10]. This technique offers exceptional sensitivity and the ability to directly measure the mass distribution of isotopologues, making it invaluable for comprehensive characterization [16] [17].

The HRMS analysis of sodium propionate-1,2-13C2 typically involves the following key protocols:

  • Sample Preparation: Careful preparation to minimize contamination and ensure representative sampling [16]. This may involve dissolution in appropriate solvents and, in some cases, derivatization to enhance ionization efficiency [10].

  • Ionization Method Selection: Electrospray ionization (ESI) is commonly employed for sodium propionate-1,2-13C2 due to its gentle nature, which preserves the molecular integrity [16] [17]. Other ionization techniques such as atmospheric pressure chemical ionization (APCI) may also be used depending on the specific analytical requirements [10].

  • Mass Analyzer Configuration: High-resolution analyzers such as Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), or Time-of-Flight (TOF) are essential for resolving the small mass differences between isotopologues [16] [10].

  • Data Acquisition Parameters: Optimized to ensure accurate isotope ratio measurements, including appropriate scan ranges, resolution settings, and accumulation times [10] [17].

The isotopic purity determination through HRMS involves the extraction and integration of signals corresponding to each isotopologue, followed by mathematical correction for natural isotopic abundance contributions [16]. This process allows for the calculation of the actual isotopic enrichment at specific positions within the molecule [10].

Table 4: HRMS Protocol Parameters for Isotopic Purity Validation of Sodium propionate-1,2-13C2

ParameterTypical SettingPurpose
Resolution>30,000 FWHMSeparation of isotopologues
Mass Accuracy<5 ppmPrecise mass determination
Scan Rangem/z 95-105Covers all relevant isotopologues
Ion ModeNegativeBetter sensitivity for carboxylates
Collision EnergyLow/NonePreserve molecular integrity
CalibrationExternal and InternalEnsure mass accuracy
Data ProcessingIsotope Pattern DeconvolutionQuantify isotopic distribution

For sodium propionate-1,2-13C2, the HRMS analysis typically reveals a dominant peak at m/z 98.0456 (negative mode) corresponding to the fully 13C2-labeled species [16] [18]. The relative abundances of peaks at m/z 97.0423 (one 13C) and m/z 96.0389 (no 13C) provide direct measures of isotopic purity [16] [10].

Advanced HRMS protocols may also incorporate liquid chromatography separation (LC-HRMS) to enhance specificity and reduce matrix effects [17]. This approach is particularly valuable when analyzing complex mixtures or when trace impurities must be characterized [16] [10].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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